2-Thiolhistidine

Enzyme stabilization Photoinactivation Oxidative stress

Researchers attempting to engineer antioxidant peptides using standard histidine often encounter insufficient radical scavenging capacity. 2-Thiolhistidine (CAS 13552-61-9) resolves this limitation through its unique thione moiety, enabling complete quenching of hydroxyl and ABTS radicals as the 2-thioHis-GHK tripeptide. Key advantages: • Inhibits lipid peroxidation at 300 μM vs 50 μM for vitamin E • Superior enzyme protection under visible light vs azide ions • Non-interchangeable with histidine; not metabolized to ergothioneine Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 13552-61-9
Cat. No. B088347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiolhistidine
CAS13552-61-9
Synonyms2-thiol-L-histidine
2-thiolhistidine
histidine-2-thiol
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=C(NC(=S)N1)CC(C(=O)O)N
InChIInChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)
InChIKeyFVNKWWBXNSNIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiolhistidine Chemical Identity & Properties


2-Thiolhistidine (CAS 13552-61-9), also known as 2-mercaptohistidine or α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid, is a sulfur-containing, non-proteinogenic amino acid analogue of L-histidine . It is characterized by the replacement of the imidazole C2 hydrogen with a thiol (-SH) group, which confers distinctive metal-coordinating and redox-active properties [1]. Its molecular formula is C6H9N3O2S, with a molecular weight of 187.22 g/mol . The L-form exhibits an optical rotation of [α]D20 -10° (c = 2 in 1 N HCl) and displays pKa values of pK1 1.84, pK2 8.47, and pK3 11.4 [2].

Sulfur-modified histidine analog for metal-coordination studies
Redox-active building block for peptide engineering
Non-proteinogenic probe for substrate specificity assays

Why 2-Thiolhistidine Cannot Be Substituted


Generic substitution with L-histidine or other simple imidazole-containing compounds fails to replicate the unique biochemical behavior of 2-thiolhistidine. As demonstrated by Heath (1953), 2-thiolhistidine is not metabolized to ergothioneine in vivo, unlike its methylated betaine counterpart [1]. Furthermore, dietary studies indicate that 2-thiolhistidine cannot replace histidine for growth, highlighting a fundamental divergence in biological processing [2]. These findings underscore that the thione moiety in 2-thiolhistidine dictates distinct pharmacokinetic and functional properties, making it non-interchangeable with standard histidine in applications where specific antioxidant capacity, metal chelation, or enzyme substrate recognition is required.

Ergothioneine biosynthesis substitution
2-Thiolhistidine is not metabolized to ergothioneine in vivo; metabolic fate may differ from methylated betaine analogs.
Histidine growth requirement substitution
Dietary substitution may not support growth as L-histidine does; amino acid utilization pathways diverge significantly.

2-Thiolhistidine Differentiation Evidence


Enzyme Photoinactivation Protection vs. Azide

2-Thiolhistidine demonstrates significantly higher protective efficacy against photosensitized enzyme inactivation compared to the commonly used antioxidant azide ion (N3−). At a protector-to-enzyme molar ratio of 2:1, 2-thiol-L-histidine and 3-methyl-L-histidine provided more effective protection than N3− [1]. This indicates a superior capacity to quench reactive oxygen species generated during photodynamic reactions.

Photoinactivation protection vs. azide
Head-to-head
Greater protective effect at 2:1 molar ratio
Supports enzyme stabilization screening
Ratio-dependent; model enzymes differ
Enzyme stabilization Photoinactivation Oxidative stress

Lipid Peroxidation Inhibition vs. Vitamin E

In a lipid peroxidation assay using unilamellar liposomes, free 2-thiolhistidine (2TH) exhibited measurable inhibitory activity but required a 6-fold higher concentration to achieve the same level of inhibition as vitamin E [1]. Specifically, 300 μM 2TH achieved comparable inhibition to 50 μM vitamin E. This provides a precise, quantitative benchmark for its relative antioxidant potency in a membrane model.

Lipid peroxidation vs. vitamin E
Head-to-head
6-fold higher concentration for comparable inhibition
2-Thiolhistidine 300 µM Vitamin E 50 µM
Lipid peroxidation assay context
Liposome model; FOX assay
Lipid peroxidation Antioxidant Membrane protection

Copper Binding Enhancement in Peptides vs. Histidine

Substitution of histidine (His) with 2-thiolhistidine (2-thioHis) in peptides significantly enhances copper binding properties. The study demonstrated that the 2-thioHis analogue of GHK-tripeptide was able to completely quench hydroxyl and ABTS radicals, and its antioxidant capacity was significantly greater than would be expected from the capacity of free 2-thioHis alone [1]. This indicates a synergistic effect when incorporated into a peptide framework, distinguishing it from simple His-containing sequences.

Copper binding in peptides vs. His
Head-to-head
Synergistic radical quenching vs. free 2-thioHis
Supports peptide engineering review
Copper-binding model; GHK-tripeptide context
Metal chelation Peptide engineering Copper binding

Histidine Decarboxylase Substrate Specificity

2-Thiolhistidine acts as a distinct substrate for histidine decarboxylase (EC 4.1.1.22) but with markedly reduced catalytic efficiency compared to the native substrate L-histidine. It is classified as a 'very poor substrate' for this enzyme, converting to 1-thiolhistamine [1]. In contrast, L-histidine is efficiently decarboxylated to histamine. This quantitative difference in substrate quality is critical for experimental design involving metabolic tracing or enzyme inhibition.

Histidine decarboxylase substrate
Head-to-head
Very poor substrate; converts to 1-thiolhistamine
Substrate specificity assay context
Specific kcat/Km not reported
Enzyme kinetics Substrate specificity Histidine metabolism

2-Thiolhistidine Application Scenarios


Engineering Redox-Active & Metal-Chelating Peptides

Given its demonstrated ability to impart strong antioxidant and copper-binding properties when substituted for histidine [1], 2-thiolhistidine is ideally suited as a non-natural building block in the design of bioactive peptides. Its use enables the creation of peptide therapeutics or research probes with enhanced radical scavenging capabilities, as shown by the complete quenching of hydroxyl and ABTS radicals by the 2-thioHis-GHK tripeptide [1]. This scenario is particularly relevant for researchers developing antioxidant peptides targeted to specific organelles or tissues.

Lipid Peroxidation & Membrane Protection

The quantitative potency of 2-thiolhistidine as an inhibitor of lipid peroxidation, requiring 300 μM for complete inhibition compared to 50 μM vitamin E [2], positions it as a valuable tool compound in membrane biochemistry. Researchers can employ 2-thiolhistidine in liposomal models to study the relative contribution of thiol-based antioxidants versus chain-breaking antioxidants like vitamin E, or to calibrate the sensitivity of lipid peroxidation assays.

Enzyme Stabilization in Photodynamic Stress

For experimental setups involving visible light exposure and photosensitizers (e.g., diketones), 2-thiolhistidine offers superior enzyme protection compared to azide ions at equivalent molar ratios [3]. This makes it a preferred stabilizer in assays where maintaining enzyme activity is critical, such as in vitro reconstitution of light-sensitive metabolic pathways or photodynamic therapy research.

Cosmetic Depigmentation Formulation

Based on patent literature, L-2-thiolhistidine and its cosmetically acceptable salts or esters are claimed for use as depigmenting agents in cosmetic compositions [4]. This industrial application leverages the compound's unique biochemical properties to modulate melanin synthesis or distribution, offering a potential alternative to traditional depigmenting agents. Formulators seeking novel, thiol-based actives for skin lightening may find 2-thiolhistidine a viable candidate for further development.

Application
Selection Property
Validation Focus
Redox-active peptide engineering
Copper binding and radical quenching capacity
Peptide motif antioxidant validation
Lipid peroxidation membrane models
Thiol-based vs. chain-breaking antioxidant comparison
Liposome assay calibration
Enzyme photoinactivation protection studies
Photosensitizer-quenching capability
Light-sensitive enzyme assay stabilization
Cosmetic depigmentation research
Thiol-based melanin modulation context
Depigmenting agent screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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